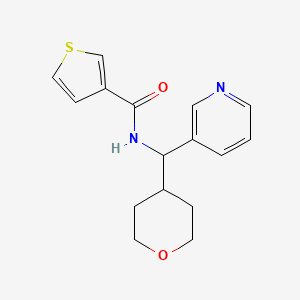

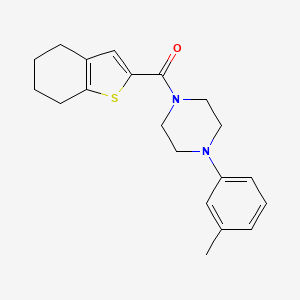

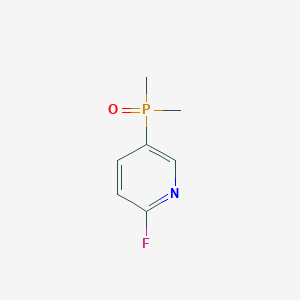

1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, more commonly referred to as TDT, is an organic compound that has seen a wide variety of applications in scientific research. It is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. TDT has been used to study a wide range of biological processes, from enzymatic activity to the effects of drugs on cells.

科学的研究の応用

Polymerization Catalysts

Research has identified the utility of certain diimine complexes bearing diphenyl aniline moieties in olefin polymerization. These complexes, including palladium and nickel variants, exhibit notable polymerization properties, demonstrating the role of diphenyl-aniline-based structures in facilitating polymer synthesis and manipulation (Schmid et al., 2001).

Anticancer Activity

Novel thiophene derivatives containing diphenylsulfone, among other moieties, have been synthesized and evaluated for their in vitro cytotoxic activity against human tumor breast cancer cell lines. Some compounds in this category have shown moderate to good cytotoxic activity, indicating potential for anticancer applications (Alsaid et al., 2013).

Electrocatalysis for H2 Production

A study has described the synthesis of a cyclic 1,5-diaza-3,7-diphosphacyclooctane ligand with phenyl and thiophene-3-ylphenyl substituents on nitrogen, forming a complex active as an electrocatalyst for H2 production. This research demonstrates the application of thiophene-containing ligands in promoting hydrogen generation through electrocatalysis, highlighting the material's potential in renewable energy technologies (Pool & Dubois, 2009).

Optoelectronic Applications

Compounds with rigidified thiophenes and a cyanopyridone acceptor unit have been designed for use in solution-processable bulk-heterojunction solar cells. The incorporation of thiophene units into the molecular structure has been shown to enhance intramolecular charge transfer, reduce band gaps, and potentially improve photovoltaic performance, underscoring the relevance of thiophene derivatives in the development of solar energy materials (Gupta et al., 2015).

特性

IUPAC Name |

1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJSJAQTUWGMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)

![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)

![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2676979.png)